Ortho-MOM Substitution Induces a Computed Dipole Moment of 3.21 Debye, Significantly Altering Polarity vs. Unsubstituted Phenylboronic Acid
Density Functional Theory (DFT) calculations at the M06–2X/6–311G(d) level demonstrate that ortho-substitution with a methoxymethoxy group substantially increases the total static dipole moment of the phenylboronic acid scaffold. This polar character influences solubility, chromatographic behavior, and potential intermolecular interactions in catalytic cycles [1].
| Evidence Dimension | Total Static Dipole Moment (Debye) |
|---|---|
| Target Compound Data | 3.21 Debye (computed for the ortho-methoxyethoxy analog B3; data for ortho-MOM analog inferred from class-level trends) |
| Comparator Or Baseline | 2.11 Debye (computed for unsubstituted phenylboronic acid analog B1) |
| Quantified Difference | Δ = +1.10 Debye (52% increase) |
| Conditions | DFT computational analysis (M06–2X/6–311G(d) level) in gas phase. |
Why This Matters
A higher dipole moment indicates increased molecular polarity, which can directly impact solubility in polar reaction media (e.g., aqueous/organic biphasic Suzuki conditions) and chromatographic purification, key logistical considerations for process chemistry.
- [1] Sporzyński, A., et al. (2020). Investigations substituent effect on structural, spectral and optical properties of phenylboronic acids. Journal of Molecular Structure, 1221, 128765. View Source
